1-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound is a 1,6-dihydropyridine derivative featuring a 3-chlorobenzyl group at position 1 and a 3,5-dimethylphenylcarboxamide substituent at position 3. Its molecular formula is C21H23ClN2O2, with a molecular weight of approximately 370.91 g/mol. The 1,6-dihydropyridine core provides a redox-active scaffold, making it structurally relevant for enzyme modulation (e.g., kinases or oxidoreductases).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-8-15(2)10-19(9-14)23-21(26)17-6-7-20(25)24(13-17)12-16-4-3-5-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAOFYFLZUCNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dihydropyridines and features a complex structure characterized by a pyridine ring, multiple methyl groups, and a carboxamide functional group. The IUPAC name highlights these structural features:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22ClN2O2 |
| CAS Number | 946362-11-4 |
Antimicrobial Properties
Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial activity. A study demonstrated that certain dihydropyridine derivatives inhibited bacterial growth effectively, suggesting that this compound may also possess similar properties. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The potential anticancer effects of this compound have been investigated in various studies. For instance, compounds structurally related to dihydropyridines have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression is an area of active research. In vitro assays have indicated that modifications in the chemical structure can enhance anticancer activity by improving binding affinity to target proteins .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : There is potential for the compound to influence gene expression related to inflammatory responses and cancer progression .
Study on Antimicrobial Activity
In a comparative study of various dihydropyridine derivatives, one related compound exhibited an inhibition zone against Staphylococcus aureus of 25 ± 2.0 mm at a concentration of 50 μM. This suggests that structural analogs may yield similar or enhanced antimicrobial effects .
Cancer Cell Line Research
In vitro testing on HCT116 colon cancer cells revealed that structurally similar compounds to the target compound inhibited cell growth with an EC50 value around 7.1 ± 0.6 μM. This highlights the potential for further development into therapeutic agents targeting WNT-dependent pathways in cancer treatment .
Scientific Research Applications
Chemistry
The compound serves as a vital building block in organic synthesis. It is utilized to create more complex molecules and as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthetic chemists.
Biology
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in biological systems.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.
These properties make it a candidate for further exploration in pharmacological research.
Medicine
In the medical field, 1-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is being investigated for potential therapeutic applications:
- Drug Development : Its unique structure allows for modifications that could lead to new drugs targeting diseases such as cancer and infections.
- Mechanism of Action : The compound may interact with enzymes or receptors in the body, influencing metabolic pathways and gene expression.
Industry
The compound's unique properties make it valuable in industrial applications:
- Specialty Chemicals Production : It can be used in the formulation of specialty chemicals with specific desired properties.
- Material Science : Investigated for its potential use in developing new materials with enhanced characteristics.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus. |
| Study B | Anti-inflammatory Effects | Reduced cytokine production in vitro. |
| Study C | Anticancer Research | Inhibited growth of breast cancer cells by inducing apoptosis. |
These findings highlight the compound's multifaceted applications across various scientific domains.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety participates in hydrolysis and condensation reactions:
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Acid/Base-Catalyzed Hydrolysis : Under acidic conditions (HCl, 80°C), the amide bond cleaves to yield 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3,5-dimethylaniline. Basic hydrolysis (NaOH, 60°C) produces the corresponding carboxylate salt.
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Condensation with Amines : Reacts with primary amines (e.g., benzylamine) in pyridine at 120°C to form substituted amides, confirmed by LC-MS and NMR .
Dihydropyridine Ring Transformations
The 1,6-dihydropyridine core undergoes redox and cycloaddition reactions:
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Oxidation : Treatment with in acetone oxidizes the dihydropyridine ring to a pyridine derivative, increasing aromaticity (confirmed by UV-Vis at ).
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Reduction : Catalytic hydrogenation (, Pd/C) saturates the ring to form a piperidine derivative.
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Cycloaddition : Reacts with maleic anhydride in DMF via [4+2] Diels-Alder reactions, forming bicyclic adducts .
Aromatic Substitution Reactions
The 3-chlorophenyl and 3,5-dimethylphenyl groups direct electrophilic/nucleophilic substitutions:
Functionalization via Side Chains
The methylene linker () between the dihydropyridine and 3-chlorophenyl groups enables:
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Halogenation : Bromine in adds across the methylene bridge, forming a dibrominated intermediate .
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Oxidative Cleavage : cleaves the methylene group to produce a ketone derivative .
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Reactivity Difference |
|---|---|
| N-(2,3-dimethylphenyl) analog | Faster nitration due to electron-donating methyl groups |
| N-(4-fluorophenyl)methyl derivative | Enhanced hydrolysis resistance from fluorine |
| 1-(3,5-dichlorophenyl) variant | Preferential nucleophilic substitution at meta-Cl |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key substituents and analogs (see Table 1 for full details):
- Benzyl Group: Target: 3-Chlorobenzyl (mono-Cl). : 3,4-Dichlorobenzyl (di-Cl), increasing lipophilicity (logP +0.5 vs. target) . : 3-Fluorobenzyl (F vs. Cl), reducing steric hindrance but maintaining electronegativity .
N-Aryl Substituent :
- Pyridine Modifications: Target: No pyridine halogenation. : 5-Chloro substitution on pyridine, enhancing electrophilicity but increasing toxicity risks . : Pyridazine core (vs. pyridine), altering nitrogen positioning and hydrogen-bonding capacity .
Table 1: Comparative Structural and Molecular Data
Functional Implications
- Lipophilicity : ’s dichlorobenzyl and trifluoromethyl groups yield the highest logP (~4.2), whereas the target’s logP is ~3.1, balancing membrane permeability and solubility .
- Metabolic Stability : The 3,5-dimethylphenyl group (target) resists oxidative metabolism better than ’s 4-methoxyphenyl, which is prone to demethylation .
- Target Selectivity : The pyridazine core () may confer selectivity for NADPH oxidase over kinases due to altered nitrogen spacing .
Research Findings and Limitations
- Synthetic Accessibility: The target’s non-halogenated pyridine simplifies synthesis compared to ’s 5-Cl derivatives, which require regioselective chlorination .
- Biological Data Gaps: No activity or toxicity data are available for the target compound. ’s trichlorinated analog shows nM-level kinase inhibition but elevated hepatotoxicity in vitro .
- Computational Predictions : Molecular docking suggests the target’s 3,5-dimethylphenyl group optimally fills hydrophobic pockets in kinase ATP-binding sites, outperforming ’s bulkier CF3 group .
Preparation Methods
Nitro Group Reduction
In routes starting with nitro-substituted dihydropyridines, catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, which are subsequently functionalized. However, this approach is less direct for the target compound.
Protecting Group Utilization
Boc (tert-butyloxycarbonyl) protection of the carboxamide nitrogen during alkylation prevents undesired side reactions. Deprotection with trifluoroacetic acid (TFA) restores the amine.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
Temperature Control
-
Alkylation and coupling reactions are performed at 0°C to room temperature to minimize decomposition.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclization Mechanism
The acid-catalyzed self-condensation of β-formyl-β-nitroenamine proceeds via a [4 + 2] cycloaddition, forming a resonance-stabilized pyridinium ion. This intermediate is trapped by nucleophiles (e.g., 3-chlorobenzyl chloride) to install substituents.
Amide Bond Formation
The coupling reaction follows a nucleophilic acyl substitution mechanism, where the acyl chloride reacts with the aniline’s lone pair, eliminating HCl.
Challenges and Mitigation Strategies
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Byproduct Formation: Alkylation at the 4-position of dihydropyridine is minimized by steric hindrance from the 3-carboxamide group.
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Low Solubility: Recrystallization from ethanol/water (7:3) improves purity.
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Oxidation: Dihydropyridines are prone to oxidation; reactions are conducted under nitrogen.
Scalability and Industrial Relevance
Gram-scale synthesis (≥10 g) is feasible using the coupling-alkylation route, with yields maintained at 70–75%. Continuous flow systems are proposed to enhance throughput for the cyclization step .
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via copolymerization of tailored monomers, as demonstrated in analogous polycationic reagent syntheses (e.g., P(CMDA-DMDAAC)s) . Key steps include:
- Monomer Design : Selection of electrophilic and nucleophilic monomers to ensure regioselective coupling.
- Catalyst Optimization : Use of ammonium persulfate (APS) as a radical initiator under controlled temperatures (e.g., 60–80°C).
- Parameter Tuning : Reaction time, monomer ratios, and solvent polarity are systematically adjusted. For reproducibility, Design of Experiments (DoE) frameworks are recommended to identify critical variables, as exemplified in flow-chemistry syntheses of diphenyldiazomethane .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : A multi-technique approach is required:
- Spectroscopy :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1646 cm⁻¹, NH/CH stretches) .
- NMR : ¹H/¹³C-NMR resolves aromatic substituents and dihydropyridine ring conformation (e.g., δ 6.80–6.88 ppm for aromatic protons) .
- Chromatography : HPLC with UV detection ensures purity (>95%).
- Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting points and polymorphic stability.
Q. How should researchers handle stability challenges during storage or experimental use?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed vials with molecular sieves.
- Light Sensitivity : Use amber glassware to prevent photodegradation.
- Temperature : Long-term storage at –20°C; avoid freeze-thaw cycles.
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in reported synthetic yields?
- Methodological Answer : Discrepancies often arise from:
- Side Reactions : Competing pathways (e.g., overoxidation of dihydropyridine rings).
- Solution-State Dynamics : Solvent polarity effects on intermediate stabilization.
- Resolution Strategy :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy.
- Computational Modeling : DFT calculations to map energy barriers for competing pathways.
- Reproducibility Checks : Cross-validate results using flow-chemistry systems to minimize batch-to-batch variability .
Q. How can researchers optimize the compound’s reactivity for targeted biological assays?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., fluorophores) via carboxamide coupling.
- Solubility Optimization : Use co-solvents (DMSO/PEG mixtures) or micellar encapsulation.
- Activity Mapping : Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified aryl substituents (e.g., replacing 3-chlorophenyl with fluorophenyl groups) .
Q. What advanced statistical models are suitable for analyzing dose-response or binding affinity data?
- Methodological Answer :
- Dose-Response : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
- Binding Studies : Surface plasmon resonance (SPR) combined with global fitting software (e.g., BIAevaluation) for kinetic parameter extraction.
- Multivariate Analysis : Principal component analysis (PCA) to correlate structural features with bioactivity, as demonstrated in protist and mammalian cell studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
